Divergent Scandium(III) Chelation Behavior
4-Chloro-8-hydroxy-2-methylquinoline, when reacted with scandium(III) in aqueous solution, yields an aquo tris chelate (Sc(ligand)₃·H₂O), whereas its close structural analogs 2-methyl-8-hydroxyquinoline and 4-methyl-8-hydroxyquinoline instead form adducts (Sc(ligand)₃·ligand) under identical conditions [1]. This difference in reaction stoichiometry and product formation underscores the specific influence of the chloro and methyl substitution pattern on metal coordination.
| Evidence Dimension | Scandium(III) Complexation Product Type |
|---|---|
| Target Compound Data | Aquo tris chelate (Sc(ligand)₃·H₂O) |
| Comparator Or Baseline | 2-methyl-8-hydroxyquinoline and 4-methyl-8-hydroxyquinoline (both form adducts: Sc(ligand)₃·ligand) |
| Quantified Difference | Qualitative difference in product: aquo tris chelate vs. adduct |
| Conditions | Aqueous solution, unspecified stoichiometry |
Why This Matters
For researchers designing metal-organic frameworks, sensors, or studying scandium coordination chemistry, this divergent behavior dictates the specific ligand required for a given synthetic target.
- [1] Corsini, A., Toneguzzo, F., & Thompson, M. (1973). Scandium(III) Complexes of 8-Hydroxyquinoline and Derivatives. Canadian Journal of Chemistry, 51(8), 1248-1256. View Source
